2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a compound belonging to the family of pyrido[3,2-d]pyrimidines, which are heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step processes.
One common approach begins with the preparation of the pyrido[3,2-d]pyrimidine core, often through the condensation of pyrimidine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
The benzyl group can be introduced via alkylation reactions.
The acetyl group is added through acetylation reactions, typically employing acetic anhydride or acetyl chloride as reagents.
Dimethoxyphenyl derivatives are introduced using amination reactions.
Industrial Production Methods
Industrial production might use more cost-effective starting materials and reagents to scale up the synthesis while ensuring high yield and purity.
Process optimization, including choice of solvents, temperature control, and reaction times, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially if the dimethoxyphenyl group is involved.
Reduction: : Reduction reactions might be used to modify the pyrimidine core or the benzyl group.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the benzyl and acetyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
Depending on the reaction conditions, various derivatives of the original compound can be synthesized, including those with modified aromatic rings or different side chains.
Scientific Research Applications
Chemistry
This compound is often used as a building block for creating more complex molecules.
It serves as a precursor in organic synthesis reactions.
Biology and Medicine
Research is focused on its interactions with specific enzymes and receptors in biological systems.
Industry
Used in the development of novel materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific enzymes and receptors in the body, influencing biochemical pathways.
It may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other pyrido[3,2-d]pyrimidine derivatives, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide stands out due to its specific functional groups.
Its unique combination of a benzyl group, dimethoxyphenyl ring, and acetyl group gives it distinct chemical and biological properties.
Similar Compounds
Pyrido[3,2-d]pyrimidine derivatives without the benzyl group.
Compounds with similar heterocyclic cores but different side chains or functional groups.
There you have it! A comprehensive look at this intriguing compound. Anything else you want to dive into?
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-32-19-11-10-17(13-20(19)33-2)26-21(29)15-27-18-9-6-12-25-22(18)23(30)28(24(27)31)14-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDKMNQLDYEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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